molecular formula C11H10BrNO2 B2574484 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone CAS No. 168214-63-9

3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone

Cat. No. B2574484
CAS RN: 168214-63-9
M. Wt: 268.11
InChI Key: KTZUQKATCZMDQQ-UHFFFAOYSA-N
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Description

3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone exhibits low toxicity towards normal cells, indicating its potential as a selective anti-cancer agent. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone in lab experiments is its potent anti-cancer activity. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis method for the compound is complex and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone. One potential area of research is in the development of novel anti-cancer agents based on the structure of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify potential molecular targets for its anti-cancer activity. Finally, research is needed to develop more efficient and cost-effective synthesis methods for the compound to make it more readily available for research purposes.
In conclusion, 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone is a promising compound with potential applications in various fields of scientific research. Its potent anti-cancer activity and low toxicity towards normal cells make it an attractive candidate for the development of novel anti-cancer agents. However, further research is needed to fully understand its mechanism of action and to identify potential molecular targets for its anti-cancer activity.

Synthesis Methods

The synthesis of 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone involves a series of chemical reactions. The starting material for the synthesis is 2-hydroxy-1-ethylquinoline, which undergoes bromination to form 3-bromo-1-ethyl-2-hydroxyquinoline. This compound is then subjected to a series of reactions involving cyclization and oxidation to yield 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone.

Scientific Research Applications

3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where the compound has been investigated for its potential as an anti-cancer agent. Studies have shown that 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone exhibits potent anti-cancer activity against a wide range of cancer cell lines.

properties

IUPAC Name

3-bromo-1-ethyl-4-hydroxyquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-13-8-6-4-3-5-7(8)10(14)9(12)11(13)15/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZUQKATCZMDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone

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